molecular formula C8H9N3 B578509 7-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260854-91-8

7-Methylimidazo[1,2-A]pyridin-2-amine

Cat. No. B578509
CAS RN: 1260854-91-8
M. Wt: 147.181
InChI Key: IXGPQLYYJYEYSX-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-A]pyridin-2-amine, also known as [(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride, is a chemical compound with the molecular weight of 234.13 . It is typically stored at room temperature and appears as a solid .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine has been achieved through reactions with sodium methoxide . The reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine has also been reported, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8N2 . The InChI code for this compound is 1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aza-Michael–Mannich reaction, chiral compounds synthesis, etc . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 132.1625 and a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    These compounds play a significant role in the synthesis of complex heterocyclic structures like pyrido[1,2-a]benzimidazoles, which have applications in medicinal and materials chemistry (Masters et al., 2011).

  • Cytotoxic Activity in Medicinal Chemistry

    Derivatives of 7-Methylimidazo[1,2-A]pyridin-2-amine have been studied for their cytotoxic activity, particularly in the development of cancer therapeutics. They have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation (Vilchis-Reyes et al., 2010).

  • Water-Mediated Synthesis

    Innovative synthetic methods, like water-mediated hydroamination and silver-catalyzed aminooxygenation, have been developed for these compounds, offering more environmentally friendly and efficient synthesis routes (Mohan et al., 2013).

  • Synthesis of Novel Heterocyclic Systems

    The compound has been used in the synthesis of novel heterocyclic systems like imidazol[1′,2′:1,2]pyrimido[5,4-d][1,3]thiazoles, which could have potential applications in pharmaceuticals (Bakavoli et al., 2001).

  • Crystal Structure Analysis

    Research in crystallography involving this compound derivatives has led to a better understanding of molecular interactions and structures, which is vital for drug design (Dhanalakshmi et al., 2018).

  • Antiulcer Agents

    Some derivatives have been synthesized as potential antisecretory and cytoprotective antiulcer agents, showing promise in gastrointestinal therapeutic applications (Starrett et al., 1989).

  • Fluorescent Properties for Organic Compounds

    The study of substituent effects on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including this compound, is significant for the development of novel fluorescent organic compounds (Tomoda et al., 1999).

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2, and it may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicinal chemistry and drug discovery research .

properties

IUPAC Name

7-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGPQLYYJYEYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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